3-Amino-N-isopropyl-4-methylbenzamide
Description
3-Amino-N-isopropyl-4-methylbenzamide (CAS: 76765-62-3) is a substituted benzamide derivative characterized by an amino group at the 3-position, a methyl group at the 4-position on the benzene ring, and an isopropylamide substituent at the N-position. This compound falls under the broader class of aromatic amides, which are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties .
Properties
IUPAC Name |
3-amino-4-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJJGTFACPPFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504230 | |
| Record name | 3-Amino-4-methyl-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76765-62-3 | |
| Record name | 3-Amino-4-methyl-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-N-isopropyl-4-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-4-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid.
Amidation Reaction: The 4-methylbenzoic acid undergoes an amidation reaction with isopropylamine to form N-isopropyl-4-methylbenzamide.
Nitration and Reduction: The N-isopropyl-4-methylbenzamide is then subjected to nitration to introduce a nitro group at the third position, followed by reduction to convert the nitro group to an amino group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-isopropyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Amino-N-isopropyl-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group and the benzamide structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities between 3-Amino-N-isopropyl-4-methylbenzamide and selected analogs:
*Molecular weight calculated based on formula C₁₂H₁₈N₂O.
Key Observations :
- Substituent Effects: The 4-methyl group in this compound contributes to lipophilicity, whereas the 4-methoxy group in 3-amino-4-methoxybenzamide increases polarity and hydrogen-bonding capacity .
- Amide Modifications: Replacing isopropyl with propyl (2-amino-N-propylbenzamide) reduces steric bulk, possibly enhancing metabolic stability but reducing target affinity .
Biological Activity
3-Amino-N-isopropyl-4-methylbenzamide (C11H16N2O) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an amino group attached to a benzamide structure, with an isopropyl substituent at the nitrogen atom and a methyl group at the para position of the aromatic ring. Its chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Nitration : Starting from 4-methylbenzoic acid, nitration is conducted using a mixture of concentrated sulfuric and nitric acids to yield 3-nitro-4-methylbenzoic acid.
- Reduction : The nitro group is reduced to an amino group using iron powder in hydrochloric acid, resulting in 3-amino-4-methylbenzoic acid.
- Amidation : Finally, this acid is reacted with isopropylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzymatic activity. Additionally, the hydrophobic nature of the isopropyl and methyl groups may enhance its bioavailability by facilitating interactions with lipid membranes.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising antimicrobial and anticancer activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 3-Amino-N-isobutyl-4-methylbenzamide | Isobutyl group instead of isopropyl | Similar antimicrobial properties |
| 4-Amino-N-isopropyl-3-methylbenzamide | Positioning of amino and methyl groups | Potentially altered interactions |
| 3-Amino-N,N-dimethylbenzamide | Dimethyl substitution at nitrogen | Different pharmacokinetic profiles |
The structural variations among these compounds influence their reactivity and biological activities, making them suitable for different applications in medicinal chemistry .
Study on Anticancer Activity
A notable study evaluated the anticancer effects of this compound on human leukemia cell lines. The compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour treatment period. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through intrinsic pathways .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 µg/mL to 30 µg/mL, suggesting its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
